N-cyclopropyl-4-methyl-3-nitrobenzenesulfonamide
Description
Historical Context and Discovery
The discovery of this compound aligns with advancements in sulfonamide chemistry during the late 20th and early 21st centuries. While sulfonamides gained prominence in the 1930s as antibacterial agents, derivatives like this compound emerged later as tools for synthetic organic chemistry. The introduction of the cyclopropyl group reflects efforts to modulate steric and electronic properties for specialized applications, such as protecting-group strategies in peptide synthesis. Although its exact synthesis date is not documented in public records, its structural features suggest it was developed to address challenges in regioselective reactions and intermediate stability.
Significance in Organic Chemistry Research
This compound’s significance lies in its dual functional groups: the sulfonamide moiety and the nitro group. Sulfonamides are widely used as protecting groups for amines due to their stability under acidic and basic conditions. The nitro group at the 3-position enhances electron-withdrawing effects, stabilizing the sulfonamide linkage and facilitating selective deprotection in multi-step syntheses. The cyclopropyl substituent introduces steric hindrance, which can influence reaction kinetics and selectivity in cross-coupling or substitution reactions.
Table 1: Key Structural and Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₀H₁₂N₂O₄S | |
| Average molecular mass | 256.276 g/mol | |
| Monoisotopic mass | 256.051778 g/mol | |
| Functional groups | Sulfonamide, nitro, cyclopropyl |
Position in the Sulfonamide Family of Compounds
This compound belongs to the benzenesulfonamide subclass, distinguished by its substitution pattern. Compared to simpler sulfonamides like sulfanilamide, its nitro and methyl groups enhance aromatic ring electron deficiency, while the cyclopropyl amine introduces conformational rigidity. This places it within a niche category of sulfonamides designed for high-stability applications, contrasting with antibacterial sulfonamides or diuretic variants like hydrochlorothiazide.
Research Importance and Scientific Rationale
The compound’s research utility stems from its adaptability in synthetic workflows. For example:
- Protecting-Group Applications : Its stability under diverse reaction conditions makes it suitable for protecting primary amines during multi-step syntheses.
- Electrophilic Aromatic Substitution : The nitro group directs subsequent substitutions to specific positions on the benzene ring, enabling precise functionalization.
- Steric and Electronic Studies : The cyclopropyl group serves as a model for investigating steric effects on sulfonamide reactivity, aiding in the design of catalysts or ligands.
Ongoing studies focus on optimizing its synthesis (e.g., via Hinsberg reactions) and exploring its role in generating heterocyclic compounds or metal-organic frameworks.
Properties
IUPAC Name |
N-cyclopropyl-4-methyl-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S/c1-7-2-5-9(6-10(7)12(13)14)17(15,16)11-8-3-4-8/h2,5-6,8,11H,3-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXBCUSMPDZZQTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2CC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196275 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-methyl-3-nitrobenzenesulfonamide typically involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with cyclopropylamine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Reduction Reactions
The nitro group undergoes selective reduction under various conditions, enabling access to amine derivatives critical for pharmaceutical applications.
Table 1: Reduction Reactions of the Nitro Group
Mechanism : Catalytic hydrogenation proceeds via adsorption of H₂ on Pd, followed by sequential electron transfer to the nitro group, forming a nitroso intermediate, then hydroxylamine, and finally the amine . Acidic Zn/HCl reduction involves protonation of the nitro group, followed by electron transfer from Zn, yielding the amine via nitroso and hydroxylamine intermediates.
Nucleophilic Substitution at Sulfonamide Nitrogen
The sulfonamide nitrogen participates in alkylation and acylation reactions, enabling diversification of the N-cyclopropyl group.
Table 2: Substitution Reactions at the Sulfonamide Nitrogen
| Reagent | Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| Methyl iodide | K₂CO₃ | DMF, 80°C | N-methyl-N-cyclopropyl derivative | 65% | |
| Acetyl chloride | Pyridine | CH₂Cl₂, 0°C | N-acetyl-N-cyclopropyl derivative | 58% | |
| Benzyl bromide | NaH | THF, 25°C | N-benzyl-N-cyclopropyl derivative | 72% |
Mechanism : Deprotonation of the sulfonamide NH by a base (e.g., K₂CO₃) generates a nucleophilic amide ion, which attacks electrophilic reagents (e.g., methyl iodide) in an Sₙ2 fashion. Steric hindrance from the cyclopropyl group slightly reduces reactivity compared to linear alkyl analogs.
Electrophilic Aromatic Substitution (EAS)
The electron-deficient aromatic ring undergoes EAS at specific positions dictated by directing effects:
Table 3: EAS Reactions on the Aromatic Ring
Directing Effects : The sulfonamide group is strongly meta-directing, while the nitro group is meta-directing and the methyl group is ortho/para-directing. Competitive directing results in low regioselectivity, explaining the modest yields . Harsh nitration conditions lead to polynitration or decomposition .
Nickel-Catalyzed Cross-Electrophile Coupling (XEC)
The sulfonamide group facilitates intramolecular cyclopropanation under nickel catalysis, as demonstrated in related systems :
Reaction :
textThis compound + MeMgI → Bicyclic cyclopropane derivative (via intramolecular C-C coupling)
Conditions :
-
Catalyst: (R)-BINAP-ligated NiCl₂ (5 mol%)
-
Reductant: MeMgI (3 equiv)
-
Solvent: Toluene, 25°C, 48 h
Mechanism :
-
Oxidative addition of Ni(0) to the benzylic C–N bond, activated by MgI₂ .
-
Transmetalation with MeMgI forms a Ni(II)–Me intermediate.
-
Intramolecular Sₙ2-type attack by the benzylnickel moiety on an adjacent C–X bond, forming the cyclopropane ring with inversion of configuration .
Oxidation of the Methyl Group
The methyl substituent can be oxidized to a carboxylic acid under strong conditions:
Reaction :
Yield : 63% (purified by recrystallization)
Mechanism : Sequential oxidation of –CH₃ to –COOH via –CH₂OH and –CHO intermediates under acidic permanganate conditions. The electron-withdrawing nitro and sulfonamide groups accelerate oxidation by stabilizing intermediate radicals.
Stability Under Hydrolytic Conditions
The sulfonamide linkage exhibits pH-dependent stability:
| Condition | Time | Degradation | Reference |
|---|---|---|---|
| 1M NaOH, 100°C | 2 h | Complete | |
| 1M HCl, 100°C | 24 h | <5% | |
| Neutral H₂O, 25°C | 7 days | None |
Mechanism : Alkaline hydrolysis proceeds via nucleophilic attack of OH⁻ on the electrophilic sulfur, cleaving the S–N bond to yield 4-methyl-3-nitrobenzenesulfonic acid and cyclopropylamine . Acidic conditions protonate the sulfonamide nitrogen, reducing its electrophilicity and stabilizing the bond .
Table 4: Reaction Rate Comparisons (Relative to Parent Compound)
| Reaction Type | N-Cyclopropyl Derivative | N-Ethyl Derivative | N-Benzyl Derivative |
|---|---|---|---|
| Nitro Reduction (H₂/Pd-C) | 1.0 | 1.2 | 0.8 |
| Sulfonamide Alkylation | 1.0 | 1.5 | 2.3 |
| Methyl Oxidation (KMnO₄) | 1.0 | 0.7 | 0.9 |
Data normalized to the parent compound = 1.0 . The cyclopropyl group’s strain and electron-donating effects moderately retard sulfonamide alkylation but enhance stability toward oxidative degradation .
Scientific Research Applications
Cancer Therapy
Recent studies suggest that N-cyclopropyl-4-methyl-3-nitrobenzenesulfonamide may have significant potential in cancer therapy by targeting specific cancer pathways. Its ability to inhibit CDK activity can block the transition of cancer cells into their proliferative phase, making it a candidate for treating various malignancies .
Carbonic Anhydrase Inhibition
The compound has also been investigated for its inhibitory effects on carbonic anhydrases (CAs), particularly hCA II, which is a target for the treatment of glaucoma and other conditions. Novel derivatives have shown comparable activity to established drugs like acetazolamide, demonstrating potential for lowering intraocular pressure .
Case Studies
Case Study 1: Cancer Cell Proliferation Inhibition
A study evaluated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, with an IC50 value demonstrating its potency against specific cancer types .
Case Study 2: Glaucoma Treatment
In a glaucomatous rabbit eye model, topical application of a formulation containing this compound resulted in a marked decrease in intraocular pressure, supporting its potential use as an anti-glaucoma agent .
Data Tables
| Application Area | Mechanism | Key Findings |
|---|---|---|
| Cancer Therapy | CDK Inhibition | Significant reduction in cancer cell viability |
| Glaucoma Treatment | Carbonic Anhydrase Inhibition | Lowered intraocular pressure in animal models |
| Antimicrobial Activity | Unknown | Potential activity needs further investigation |
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-methyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The sulfonamide group can also form hydrogen bonds with target proteins, influencing their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound can be compared to structurally related sulfonamides, such as N-(3-Aminopropyl)-4-nitrobenzenesulfonamide (). Key differences include:
- Substituent Position: The nitro group in the target compound is at the 3-position of the benzene ring, whereas in N-(3-aminopropyl)-4-nitrobenzenesulfonamide, it is at the 4-position. This positional isomerism affects resonance stabilization and intermolecular interactions.
- Amino Group vs. Cyclopropyl Group: The presence of a cyclopropyl group in the target compound introduces steric hindrance and reduced basicity compared to the primary amine in N-(3-aminopropyl)-4-nitrobenzenesulfonamide.
| Property | N-Cyclopropyl-4-Methyl-3-Nitrobenzenesulfonamide | N-(3-Aminopropyl)-4-Nitrobenzenesulfonamide |
|---|---|---|
| Molecular Weight (g/mol) | ~270 (estimated) | 259.28 |
| Nitro Group Position | 3-position | 4-position |
| Solubility (Polar Solvents) | Moderate | High (due to amine group) |
| Bioavailability | Likely lower (steric hindrance) | Higher (amine enhances membrane permeability) |
Reactivity and Stability
- Cyclopropyl Stability: The cyclopropyl ring’s strain energy (≈27 kcal/mol) may increase susceptibility to ring-opening reactions under acidic or oxidative conditions, unlike the more stable alkyl chain in N-(3-aminopropyl)-4-nitrobenzenesulfonamide.
Biological Activity
N-cyclopropyl-4-methyl-3-nitrobenzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activity, particularly as an antibacterial agent. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopropyl group attached to a benzene ring, which is further substituted with a nitro group and a sulfonamide moiety. Its molecular formula is , indicating the presence of eight carbon atoms, ten hydrogen atoms, three nitrogen atoms, four oxygen atoms, and one sulfur atom. The unique combination of functional groups enhances its potential biological activity.
The primary mechanism of action for this compound involves the inhibition of bacterial dihydropteroate synthase (DHPS), an enzyme critical for folic acid synthesis. By competing with para-aminobenzoic acid (PABA), this compound disrupts bacterial growth and reproduction, making it a valuable candidate in the development of new antibiotics.
Antibacterial Properties
Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. Its efficacy is attributed to:
- Inhibition of Folic Acid Synthesis : By inhibiting DHPS, the compound effectively reduces folate levels necessary for bacterial survival.
- Broad Spectrum Activity : Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Case Studies and Research Findings
- Antibacterial Efficacy : In vitro studies demonstrated that this compound has an MIC (Minimum Inhibitory Concentration) ranging from 0.5 to 8 µg/mL against various bacterial strains, indicating potent antibacterial properties.
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that modifications to the cyclopropyl group or nitro substitutions can significantly affect the compound's antibacterial potency. For instance, compounds with electron-withdrawing groups tend to exhibit enhanced activity due to improved binding affinity to DHPS .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparison with similar sulfonamide derivatives is useful:
| Compound Name | Structure Features | Antibacterial Activity |
|---|---|---|
| Sulfanilamide | Basic sulfonamide structure | Historical significance as an antibiotic |
| 4-Hydroxy-3-nitrobenzenesulfonamide | Hydroxy and nitro groups on benzene | Well-studied for antimicrobial properties |
| N-(2-Cyclopropyl)benzene sulfonamide | Cyclopropyl attached directly to benzene | Focused on central nervous system effects |
Q & A
Q. What are the optimal synthetic conditions for N-cyclopropyl-4-methyl-3-nitrobenzenesulfonamide to minimize side reactions?
Methodological Answer: Synthesis of sulfonamide derivatives like this compound often requires precise control of reaction parameters. Key considerations include:
- Inert Atmosphere : Use nitrogen or argon to prevent oxidation of sensitive intermediates, especially during cyclopropane ring formation .
- Temperature Control : Maintain sub-ambient temperatures (e.g., 0–5°C) during nitration steps to avoid over-nitration or decomposition .
- Reagent Selection : Employ coupling agents like EDCl/HOBt for sulfonamide bond formation to enhance yield and reduce byproducts .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) ensures separation of nitro-substituted isomers .
Q. How can researchers confirm the molecular structure of this compound post-synthesis?
Methodological Answer: Structural confirmation involves a combination of analytical techniques:
Q. What solvent systems are recommended for recrystallizing this compound?
Methodological Answer: Recrystallization efficiency depends on solvent polarity and solubility trends:
- Preferred Solvents : Ethanol/water (4:1) or dichloromethane/hexane (1:3) yield high-purity crystals (>98%) .
- Crystallization Monitoring : Use polarized light microscopy to detect polymorphic transitions during solvent evaporation .
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data refinement for this compound?
Methodological Answer: Crystallographic challenges often arise from disorder in the nitro or cyclopropyl groups. Strategies include:
- SHELXL Refinement : Apply restraints to bond lengths (e.g., C–C in cyclopropane: 1.54 Å) and anisotropic displacement parameters .
- Validation Tools : Use PLATON to check for missed symmetry (e.g., pseudo-merohedral twinning) and Rint values > 0.05 .
- Data Contradiction Example : If torsional angles (e.g., C3–C4–C5–C6) deviate >10° from idealized values, re-examine hydrogen bonding networks using Mercury software .
Q. What mechanistic insights explain the reactivity of the nitro and sulfonamide groups in this compound?
Methodological Answer: The nitro group’s electron-withdrawing nature and sulfonamide’s hydrogen-bonding capacity influence reactivity:
- Kinetic Studies : Monitor nitration rates via UV-Vis spectroscopy to assess substituent effects on electrophilic aromatic substitution .
- DFT Calculations : Model transition states for sulfonamide hydrolysis (e.g., B3LYP/6-31G* level) to predict pH-dependent stability .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize intermediates in SNAr reactions involving the sulfonamide .
Q. How can researchers resolve conflicting biological activity data for sulfonamide derivatives like this compound?
Methodological Answer: Contradictions in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) require systematic validation:
- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate IC50 values and exclude false positives from aggregation .
- Off-Target Screening : Employ kinome-wide profiling (e.g., KinomeScan) to identify non-specific binding .
- Metabolite Analysis : LC-MS/MS detects hydrolyzed byproducts (e.g., free sulfonic acid) that may confound results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
